3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone
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Overview
Description
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone: is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenoisoxazoles, which are characterized by a fused ring system combining chromene and isoxazole moieties. The presence of the dichlorophenyl group further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Isoxazole Ring Formation: The isoxazole ring is introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Dichlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions and high yield.
Continuous Flow Reactors: Employing continuous flow reactors for better scalability and efficiency.
Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorophenyl group, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new therapeutic agents.
Industry
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in biological pathways.
Receptor Binding: Binding to specific receptors, modulating their activity.
Signal Transduction Pathways: Affecting signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-carboxamide
- 3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-carbothioamide
Uniqueness
- Structural Features : The presence of the dichlorophenyl group distinguishes it from other similar compounds, potentially enhancing its reactivity and biological activity.
- Reactivity : Unique reactivity patterns due to the combination of chromene and isoxazole rings.
This detailed overview provides a comprehensive understanding of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
(3,4-dichlorophenyl)-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2NO3/c22-16-7-5-13(9-17(16)23)21(25)24-20-14(11-27-24)10-26-18-8-6-12-3-1-2-4-15(12)19(18)20/h1-9,14,20H,10-11H2/t14-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVRJLCCWPECFJ-VBKZILBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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